钨酸锰(MnWO4)

描述

Synthesis Analysis

MnWO4 has been synthesized through various methods, including surfactant-free precipitation, sonochemical processes, hydrothermal treatments, and microwave irradiation. The surfactant-free precipitation method results in MnWO4 nanocapsules, characterized by spectroscopic techniques, revealing a capsule morphology with dimensions in the nanometer range (S. Muthamizh et al., 2015). A sonochemical approach utilizing a green capping agent has been employed to create nanostructured MnWO4, showcasing superior photocatalytic performance for toxic pollutant degradation (S. Zinatloo-Ajabshir et al., 2021). Microwave irradiation methods have also been explored, leading to manganese-doped tungsten oxide materials with distinct physical properties (Mohammed Harshulkhan Sayed Abhudhahir & J. Kandasamy, 2015).

Molecular Structure Analysis

The molecular structure of MnWO4 has been investigated through various characterization techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These studies confirm the wolframite structure of MnWO4, with modifications in morphology observed depending on the synthesis method employed.

Chemical Reactions and Properties

MnWO4 exhibits remarkable catalytic properties, as evidenced by its application in the selective oxidation of olefins and alcohols. Nanoparticles of manganese oxide supported on tungsten oxide (WO3) synthesized by impregnation methods have shown efficient catalytic oxidation capabilities (M. Amini, 2015). Furthermore, MnWO4 has been utilized in photocatalytic applications for hydrogen production through water splitting, showcasing the effect of synthesis conditions on its photocatalytic properties (M. Joaquín-Morales et al., 2019).

Physical Properties Analysis

The physical properties of MnWO4, such as optical properties and electronic structure, have been thoroughly examined. Studies indicate that MnWO4 possesses direct and indirect optical transitions with potential for applications in photocatalysis and photo-electrochemical devices. The nanostructuring of MnWO4 has been found to significantly influence its charge-storage capabilities, making it an attractive material for supercapacitor applications (K. Sardar et al., 2022).

科学研究应用

1. Semiconducting Properties

- Application : MnWO4 synthesized by hydrothermal method is characterized by many physicochemical techniques. It has been used to study its semiconducting properties .

- Method : The MnWO4 is synthesized by hydrothermal method. X-ray diffraction pattern (XRD) confirms the formation of the single-phase MnWO4 crystallizing in a monoclinic system .

- Results : The optical measurements indicate the existence of one direct optical transition and two indirect ones with an Urbach energy tail of 276.82 meV. The electrical conductivity follows an exponential law, characteristic of a non-degenerate semiconducting with an activation energy of 70 meV .

2. Photocatalytic Activity

- Application : MnWO4 nanoparticles have been used for degrading the organic contaminant methylene blue in water under visible light irradiation .

- Method : The MnWO4 nanoparticles are synthesized using a combination of MnCl2 and Na2WO4·2H2O as precursors, with water as the sole solvent for dissolution .

- Results : A significant degradation of methylene blue was observed, with 98% degradation achieved within a 120-min irradiation period .

3. Electrochemical Sensing

- Application : MnWO4 nanoparticles have been used for detecting nano-molar concentrations of nitrite solution .

- Method : The material was subjected to electrochemical studies .

- Results : The material exhibited strong sensing activity .

4. Supercapacitor Applications

- Application : MnWO4 has been combined with Carbon Nanotubes (CNT) for use in supercapacitors . Also, MnWO4 nanostructures of different aspect ratios have been used as the electrode material for supercapacitors .

- Method : The binary combination of MnWO4 with CNT is investigated for its electrochemical properties . MnWO4 nanostructures of different aspect ratios are synthesized by subtle tuning of the reaction temperature and reaction time .

- Results : The results of these studies are not explicitly mentioned in the sources .

5. Magnetic Properties

- Application : MnWO4 has been studied for its outstanding magnetic properties .

- Method : The magnetic properties of MnWO4 are investigated using various techniques .

- Results : The results of these studies are not explicitly mentioned in the source .

6. Catalytic Features

- Application : MnWO4 has been widely studied due to its outstanding catalytic features .

- Method : The catalytic properties of MnWO4 are investigated using various techniques .

- Results : The results of these studies are not explicitly mentioned in the source .

7. Photo-Electrochemical Properties

- Application : The photo-electrochemical properties of MnWO4 are investigated by using the cyclic voltammetry, chrono-amperometry, galvanostatic charge/discharge, and electrochemical impedance spectroscopy (EIS) .

- Method : The results indicate n-type conduction with a flat band potential of -0.41 V SCE .

- Results : All these results allowed us to construct the electronic energy diagram of the semiconductor/electrolyte junction in the electrochemical scale .

8. Energy Devices

- Application : MnWO4 has been the subject of intense research in recent years due to their various technological applications, some of which characterize our research area .

- Method : Among the most attractive applications are those related to energy devices .

- Results : The results of these studies are not explicitly mentioned in the source .

属性

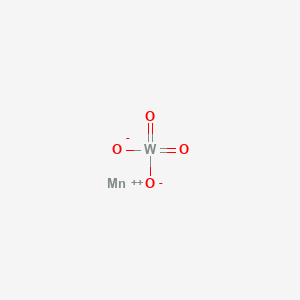

IUPAC Name |

dioxido(dioxo)tungsten;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHSBRULQUYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese tungsten oxide (MnWO4) | |

CAS RN |

14177-46-9 | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese tungsten oxide (MnWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)